N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Overview
Description
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H19Cl2N3O and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Drug Discovery
Piperazine derivatives are recognized for their wide-ranging therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. This diversity underscores the scaffold's versatility in designing drug-like elements for various diseases, suggesting the compound could have similar potential applications (Rathi et al., 2016).
Environmental Impact and Toxicology
The environmental persistence and toxicological impact of chlorophenol compounds, including those structurally related to "N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide", have been evaluated. Chlorophenols exhibit moderate to considerable toxicity to aquatic life, with potential long-term exposure effects. This highlights the importance of understanding the environmental behavior and risks associated with such compounds (Krijgsheld & Gen, 1986).
Antimicrobial and Antitubercular Potential
Piperazine-based molecules have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests that compounds featuring the piperazine unit, such as the one of interest, could be explored for their antimicrobial and antitubercular efficacy, offering a basis for developing new anti-mycobacterial agents (Girase et al., 2020).
Role in Dopamine Receptor Modulation
Compounds with arylcycloalkylamine structures, such as those found in certain piperazine derivatives, have been investigated for their ability to modulate dopamine receptors, particularly D2-like receptors. This has implications for the treatment of neuropsychiatric disorders, suggesting that "this compound" might possess similar neuropharmacological properties (Sikazwe et al., 2009).
Synthetic Chemistry Applications
The compound's structural features align with research on synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents and chiral ligands. Such studies underscore the chemical versatility and potential for "this compound" to serve as a building block in the synthesis of more complex molecules with tailored pharmacological activities (Kondo & Murakami, 2001).
Mechanism of Action
- One study investigated the complexation of a related haloalkane, 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium (PZ+) , with symmetrical α,α′,δ,δ′-tetramethyl-cucurbit[6]uril (TMeQ[6]) . In this case, the chloropropyl group of PZ+ resided within the cavity of TMeQ[6], forming a stable inclusion complex .
Target of Action
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-3-1-5-16(11-14)21-18(24)13-22-7-9-23(10-8-22)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCRHQARRNMWJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252795 | |
Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-52-3 | |
Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303091-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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